Histidylphenylalanine

Vue d'ensemble

Description

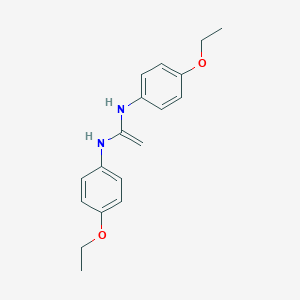

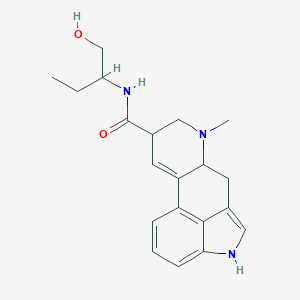

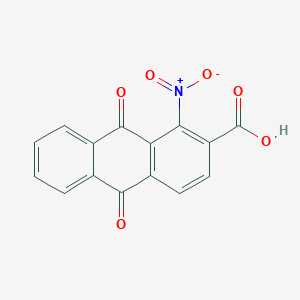

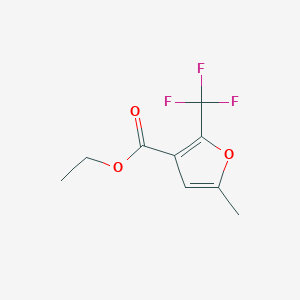

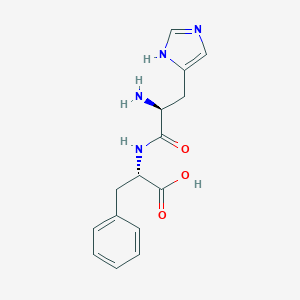

Histidylphenylalanine is a dipeptide composed of histidine and phenylalanine . It is an incomplete breakdown product of protein digestion or protein catabolism . The IUPAC name for Histidylphenylalanine is (2S)-2-{[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino}-3-phenylpropanoic acid .

Synthesis Analysis

The synthesis of L-phenylalanine, a component of Histidylphenylalanine, has been achieved in E. coli from inexpensive aromatic precursors . An artificial bioconversion process was developed to synthesize L-phenylalanine from these precursors .

Molecular Structure Analysis

The molecular formula of Histidylphenylalanine is C15H18N4O3 . The monoisotopic mass is 302.137878 Da . The structure of Histidylphenylalanine includes two defined stereocentres .

Chemical Reactions Analysis

Chemical reaction networks provide an abstraction scheme for a broad range of models in biology and ecology . Stochastic flux analysis of chemical reaction networks can be applied to any discrete or continuous time discrete event simulation that implements reaction networks as Markov chains .

Physical And Chemical Properties Analysis

The physical form of Histidylphenylalanine is solid . It should be stored in a dark place, sealed in dry, and under -20°C .

Applications De Recherche Scientifique

Biosynthesis of L-Phenylalanine

Histidylphenylalanine plays a crucial role in the biosynthesis of L-Phenylalanine, an essential amino acid with various promising applications . The microbial pathway for L-phenylalanine synthesis from glucose in wild strains involves lengthy steps and stringent feedback regulation that limits the production yield . Histidylphenylalanine can be used to establish a succinct and cost-effective pathway for L-phenylalanine production .

Production of Pharmaceutically Active Compounds

L-Phenylalanine, which can be synthesized from Histidylphenylalanine, is widely used in the synthesis of pharmaceutically active compounds, such as cephalosporin antibiotics, anticancer metallodrugs, and HIV protease inhibitors . This results in a worldwide steadily increasing demand for L-phenylalanine .

Dietary Supplements and Feed

L-Phenylalanine, derived from Histidylphenylalanine, is extensively used in dietary supplements and feed . It is an essential amino acid that is necessary for the body but cannot be produced by the body itself, hence it needs to be obtained from food or supplements .

Cosmetics and Chemical Industries

L-Phenylalanine, which can be produced from Histidylphenylalanine, is also used in cosmetics and chemical industries . It is a valuable amino acid with multiple industrial applications .

Production of L- and D-Phenylalanine Analogues

The biocatalytic synthesis of L- and D-phenylalanine analogues of high synthetic value have been developed using as biocatalysts mutant variants of phenylalanine ammonia lyase from Petroselinum crispum . Histidylphenylalanine can be used in these processes to produce valuable phenylalanines .

Production of Chiral Building Blocks for Pharmaceutical Industry

Substituted phenylalanines, which can be produced from Histidylphenylalanine, are important chiral building blocks for the pharmaceutical industry . Their incorporation into small-molecule therapeutic agents, or peptides and proteins, is commonly approached .

Mécanisme D'action

Histidylphenylalanine is a dipeptide composed of two amino acids, histidine and phenylalanine . It is an incomplete breakdown product of protein digestion or protein catabolism . This article will cover the mechanism of action of Histidylphenylalanine, including its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

It’s worth noting that phenylalanine, one of the components of this dipeptide, is known to interact with the voltage-gated na+ channel, which is responsible for the generation of action potentials in excitable membranes .

Mode of Action

The antidepressant effects of phenylalanine, one of its constituent amino acids, are thought to be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Biochemical Pathways

Histidylphenylalanine is involved in the metabolic pathways of protein digestion and catabolism . It is a dipeptide, which means it is a compound made up of two amino acids linked by a peptide bond

Result of Action

As a breakdown product of protein digestion or protein catabolism, it may play a role in various physiological processes related to protein metabolism .

Safety and Hazards

Orientations Futures

The future directions of Histidylphenylalanine could involve its potential use in protein engineering and functions by harnessing natural evolution, but on a shorter timescale . It enables the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c16-12(7-11-8-17-9-18-11)14(20)19-13(15(21)22)6-10-4-2-1-3-5-10/h1-5,8-9,12-13H,6-7,16H2,(H,17,18)(H,19,20)(H,21,22)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAUFHMAAVTODF-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CN=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168606 | |

| Record name | Histidylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histidylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Histidylphenylalanine | |

CAS RN |

16874-81-0 | |

| Record name | Histidylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016874810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Histidylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Histidylphenylalanine interact with DNA, and what are the downstream effects?

A1: Histidylphenylalanine, often complexed with metal ions like Copper(II) [] or Zinc(II) [, ], can bind to DNA and induce hydrolytic cleavage. This interaction is facilitated by the peptide's ability to intercalate with DNA []. The metal ion plays a crucial role in the cleavage process, likely by activating water molecules and facilitating nucleophilic attack on the DNA backbone. The result is the breakage of DNA strands, which can have significant biological implications.

Q2: What is the structural characterization of Histidylphenylalanine, including its molecular formula, weight, and spectroscopic data?

A2: Histidylphenylalanine (C17H19N5O3) has a molecular weight of 341.36 g/mol. While its specific spectroscopic data is not provided in the research excerpts, techniques like 1H-NMR spectroscopy have been employed to understand its binding modes and geometry, especially in the context of metal complexes [, ]. Additionally, UV-visible spectroscopy has been utilized to study the DNA binding of its metal complexes [, ].

Q3: Can you elaborate on the catalytic properties and applications of Histidylphenylalanine, particularly its role in DNA cleavage?

A3: While Histidylphenylalanine itself might possess limited catalytic activity, its complexes with transition metals like copper [] and zinc [, ] exhibit significant DNA cleavage properties. The mechanism likely involves the metal ion within the complex acting as a Lewis acid, activating water molecules for nucleophilic attack on the DNA phosphodiester bonds. This leads to hydrolysis of the DNA backbone and subsequent strand breaks. This catalytic activity holds potential applications in areas like gene editing and anti-cancer therapies, although further research is needed to explore these avenues.

Q4: Has computational chemistry been used to study Histidylphenylalanine and its interactions?

A4: While the provided research excerpts do not explicitly mention computational studies on Histidylphenylalanine, such techniques could be valuable for understanding its interactions. For example, molecular docking simulations could provide insights into how Histidylphenylalanine complexes bind to DNA, while molecular dynamics simulations could shed light on the dynamic behavior of these complexes and their influence on DNA structure. Furthermore, QSAR (Quantitative Structure-Activity Relationship) models could be developed to explore the relationship between the structure of Histidylphenylalanine derivatives and their DNA cleavage activity.

Q5: How does the type of diabetes (Type 1 vs. Type 2) influence the levels of Histidylphenylalanine and its relation to Chronic Kidney Disease (CKD) progression?

A5: Research indicates that individuals with Type 1 Diabetes (T1D) tend to exhibit higher plasma levels of Histidylphenylalanine compared to those with Type 2 Diabetes (T2D) []. Interestingly, elevated Histidylphenylalanine levels were also found to be associated with faster CKD progression, particularly in individuals with T1D []. While the precise mechanisms behind these observations remain unclear, this finding highlights the potential of Histidylphenylalanine as a biomarker for monitoring CKD progression, particularly in the context of T1D.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.